molecular formula C8H8BrFO B13903404 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene

1-Bromo-5-fluoro-2-methoxy-4-methylbenzene

Cat. No.: B13903404
M. Wt: 219.05 g/mol
InChI Key: NYCQPWWRAJTUAD-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-2-methoxy-4-methylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield 5-fluoro-2-methoxy-4-methylphenol, while oxidation with potassium permanganate can produce 5-fluoro-2-methoxy-4-methylbenzoic acid.

Scientific Research Applications

1-Bromo-5-fluoro-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research. Its structural features allow for the exploration of new drug candidates.

    Medicine: Researchers investigate its potential as a precursor for developing therapeutic agents. The presence of bromine and fluorine atoms can enhance the biological activity of derived compounds.

    Industry: It finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-5-fluoro-2-methoxy-4-methylbenzene can be compared with other similar compounds such as:

    1-Bromo-2-fluoro-4-methoxy-5-methylbenzene: This compound has a different arrangement of substituents on the benzene ring, leading to variations in reactivity and applications.

    1-Bromo-4-fluoro-2-methoxy-5-methylbenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

1-bromo-5-fluoro-2-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8BrFO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3

InChI Key

NYCQPWWRAJTUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)OC

Origin of Product

United States

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